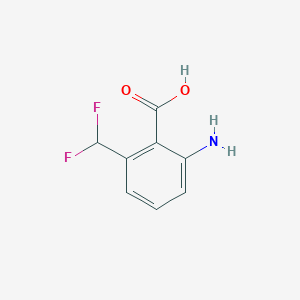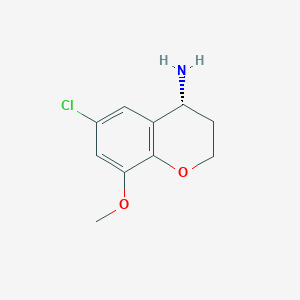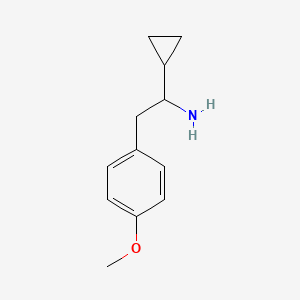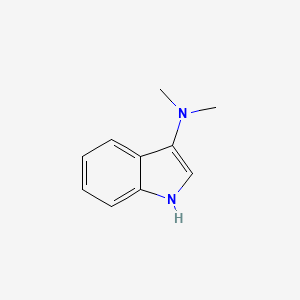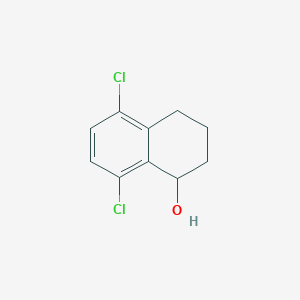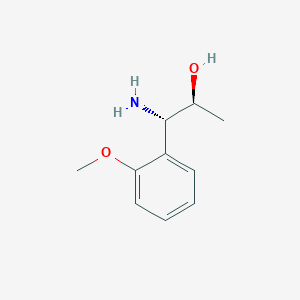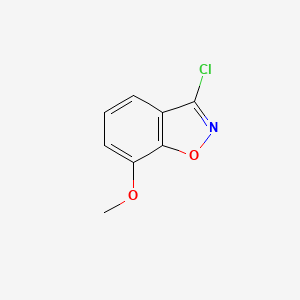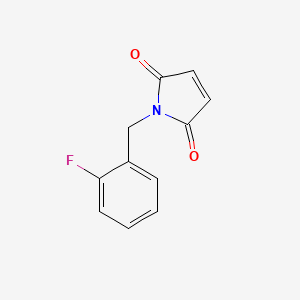
1-(2-Fluorobenzyl)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluorobenzyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of the pyrrole ring. The fluorine atom in the benzyl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorobenzyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-fluorobenzyl bromide with pyrrole-2,5-dione in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at room temperature. The reaction proceeds through nucleophilic substitution, where the bromide ion is replaced by the nitrogen atom of the pyrrole ring, forming the desired product .
Industrial Production Methods: For industrial-scale production, the synthesis method is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of high-purity reagents is essential. The product is typically purified by recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions: 1-(2-Fluorobenzyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the carbonyl groups.
Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl or alkyl groups.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
科学研究应用
1-(2-Fluorobenzyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry: The compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
作用机制
The mechanism of action of 1-(2-Fluorobenzyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The fluorobenzyl group enhances the compound’s ability to bind to target proteins or enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical effects. Detailed studies on its binding interactions and pathway modulation are essential to understand its full mechanism of action .
相似化合物的比较
Fluorobenzene: A simpler compound with a fluorine atom attached to a benzene ring. It lacks the pyrrole ring, making it less complex.
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine: A compound with a similar fluorobenzyl group but a different heterocyclic ring structure.
Uniqueness: 1-(2-Fluorobenzyl)-1H-pyrrole-2,5-dione is unique due to the presence of both the fluorobenzyl group and the pyrrole ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
属性
分子式 |
C11H8FNO2 |
|---|---|
分子量 |
205.18 g/mol |
IUPAC 名称 |
1-[(2-fluorophenyl)methyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C11H8FNO2/c12-9-4-2-1-3-8(9)7-13-10(14)5-6-11(13)15/h1-6H,7H2 |
InChI 键 |
KHMOOXJZIDFNPV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CC2=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Difluoro-1a,7,7a,7b-tetrahydro-2H-oxireno[2,3-c]chromene](/img/structure/B15233751.png)
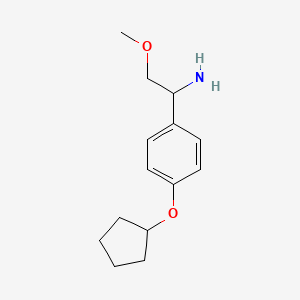
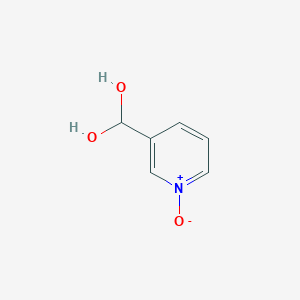
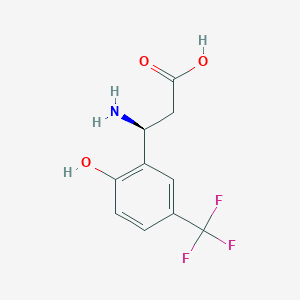
![5-(2,3-Difluorophenyl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine](/img/structure/B15233781.png)
![2-Benzyl8-(tert-butyl)1-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B15233790.png)
